N-Acetylbenzenesulfonamide
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Overview
Description
N-Acetylbenzenesulfonamide is an organic compound with the molecular formula C₈H₉NO₃S. It is a derivative of benzenesulfonamide, where an acetyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetylbenzenesulfonamide can be synthesized through the acetylation of benzenesulfonamide. One common method involves reacting benzenesulfonamide with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields this compound as the primary product .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-Acetylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it back to benzenesulfonamide.
Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Benzenesulfonamide.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
N-Acetylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It serves as a probe in studying enzyme activities and protein interactions.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Acetylbenzenesulfonamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: The parent compound without the acetyl group.
N-Methylbenzenesulfonamide: A similar compound with a methyl group instead of an acetyl group.
N-Butylbenzenesulfonamide: Another derivative with a butyl group.
Uniqueness
N-Acetylbenzenesulfonamide is unique due to its acetyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
CAS No. |
5661-14-3 |
---|---|
Molecular Formula |
C8H9NO3S |
Molecular Weight |
199.23 g/mol |
IUPAC Name |
N-(benzenesulfonyl)acetamide |
InChI |
InChI=1S/C8H9NO3S/c1-7(10)9-13(11,12)8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10) |
InChI Key |
JHKCSRBLMSDCML-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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